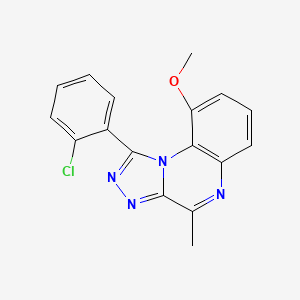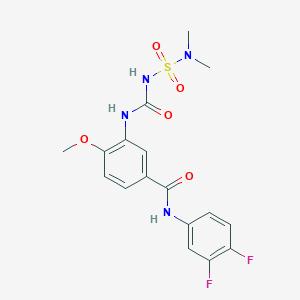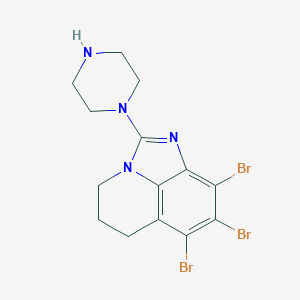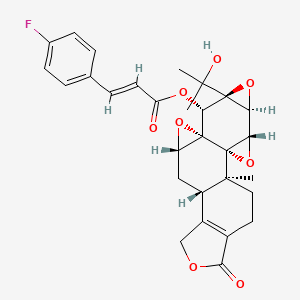![molecular formula C36H38FN5O7S B10836533 tert-butyl (3S)-3-cyano-4-[3-[6-[ethyl(methylsulfonyl)amino]-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-5-yl]benzoyl]piperazine-1-carboxylate](/img/structure/B10836533.png)
tert-butyl (3S)-3-cyano-4-[3-[6-[ethyl(methylsulfonyl)amino]-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-5-yl]benzoyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
US10087167, Compound 3002, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, which make it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of US10087167, Compound 3002, involves a series of chemical reactions that require specific reagents and conditions. The detailed synthetic route is typically outlined in patent literature and scientific publications. For instance, one common method involves the use of benzofurans substituted with secondary benzamide as intermediates . The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of US10087167, Compound 3002, may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
US10087167, Compound 3002, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of US10087167, Compound 3002, may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used.
Scientific Research Applications
US10087167, Compound 3002, has a wide range of scientific research applications:
Chemistry: It is used as a reagent and intermediate in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and pathways.
Industry: The compound is utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of US10087167, Compound 3002, involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and proteins involved in disease processes . The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
US10087167, Compound 3002, can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Benzofurans substituted with secondary benzamide: These compounds share structural similarities with US10087167, Compound 3002, but may have different biological activities and applications.
Other Hepatitis C virus inhibitors: These compounds may have similar mechanisms of action but differ in their chemical structures and efficacy.
Properties
Molecular Formula |
C36H38FN5O7S |
|---|---|
Molecular Weight |
703.8 g/mol |
IUPAC Name |
tert-butyl (3S)-3-cyano-4-[3-[6-[ethyl(methylsulfonyl)amino]-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-5-yl]benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C36H38FN5O7S/c1-7-42(50(6,46)47)29-19-30-28(31(33(43)39-5)32(48-30)22-11-13-25(37)14-12-22)18-27(29)23-9-8-10-24(17-23)34(44)41-16-15-40(21-26(41)20-38)35(45)49-36(2,3)4/h8-14,17-19,26H,7,15-16,21H2,1-6H3,(H,39,43)/t26-/m1/s1 |
InChI Key |
MBGMGMOYLOFWNU-AREMUKBSSA-N |
Isomeric SMILES |
CCN(C1=C(C=C2C(=C1)OC(=C2C(=O)NC)C3=CC=C(C=C3)F)C4=CC(=CC=C4)C(=O)N5CCN(C[C@H]5C#N)C(=O)OC(C)(C)C)S(=O)(=O)C |
Canonical SMILES |
CCN(C1=C(C=C2C(=C1)OC(=C2C(=O)NC)C3=CC=C(C=C3)F)C4=CC(=CC=C4)C(=O)N5CCN(CC5C#N)C(=O)OC(C)(C)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B10836461.png)



![5-(2-ethoxypyridin-3-yl)-3-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amine](/img/structure/B10836476.png)

![N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B10836482.png)
![3-[[4-[1-[2-(3-Fluorophenyl)-3-oxo-8-trimethylsilyl-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]benzoyl]amino]propanoic acid](/img/structure/B10836485.png)


![2-methylpropyl 3-[5-(2-ethoxypyridin-3-yl)-3-methyl-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-yl]sulfanylpropanoate](/img/structure/B10836503.png)
![(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-propylsulfanylbutanoic acid](/img/structure/B10836510.png)
![N-[[1-(difluoromethyl)pyrazol-4-yl]methyl]-5-(2-ethoxypyridin-3-yl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amine](/img/structure/B10836515.png)
